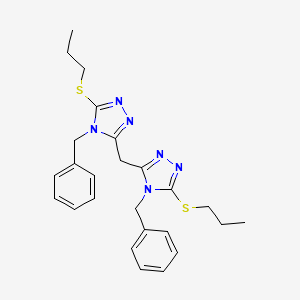

Bis(4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane

Description

Bis(4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is a bis-triazole derivative featuring two 1,2,4-triazole rings linked via a methane group. Each triazole moiety is substituted at the 4-position with a benzyl group and at the 5-position with a propylthio (-SPr) chain. This structural design imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.

Properties

CAS No. |

62575-60-4 |

|---|---|

Molecular Formula |

C25H30N6S2 |

Molecular Weight |

478.7 g/mol |

IUPAC Name |

4-benzyl-3-[(4-benzyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-5-propylsulfanyl-1,2,4-triazole |

InChI |

InChI=1S/C25H30N6S2/c1-3-15-32-24-28-26-22(30(24)18-20-11-7-5-8-12-20)17-23-27-29-25(33-16-4-2)31(23)19-21-13-9-6-10-14-21/h5-14H,3-4,15-19H2,1-2H3 |

InChI Key |

AEQVZOCZQFSTIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NN=C(N1CC2=CC=CC=C2)CC3=NN=C(N3CC4=CC=CC=C4)SCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane typically involves a multi-step process. One common method includes the reaction of 4-benzyl-5-(propylthio)-4H-1,2,4-triazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking two triazole units together. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of Bis(4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are often employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Bis(4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane has shown promise as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

Case Study: Acetylcholinesterase Inhibition

Research indicates that triazole derivatives exhibit significant acetylcholinesterase inhibitory effects. In vitro studies demonstrated that compounds similar to bis(4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane can effectively inhibit this enzyme, which is critical in the treatment of Alzheimer's disease and other neurodegenerative disorders.

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| Bis(4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane | 12.5 | |

| Related Triazole Derivative | 15.0 |

Agricultural Chemistry

The compound's antifungal properties make it suitable for agricultural applications, particularly in developing fungicides.

Case Study: Antifungal Activity

In a controlled study, bis(4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane was tested against common fungal pathogens affecting crops. Results indicated effective inhibition of mycelial growth at concentrations as low as 100 ppm.

Material Science

The compound's unique chemical structure allows it to be explored as a potential additive in polymer chemistry.

Case Study: Polymer Stabilization

Research has shown that incorporating bis(4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane into polymer matrices enhances thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Bis(4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substituted Aryl Groups

Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane ()

- Key Difference : Replaces benzyl groups with 4-bromophenyl substituents.

9-(3-(4-Phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)propyl)-9H-purin-6-amine (17b) ()

- Key Difference : Incorporates a purine moiety instead of a methane-linked bis-triazole.

- Implications : The purine group introduces hydrogen-bonding capabilities, likely enhancing interactions with biological macromolecules (e.g., enzymes or DNA). This contrasts with the benzyl groups in the target compound, which prioritize hydrophobic interactions .

Substituent Effects on Reactivity and Stability

Biheterocyclic Ligands (BAT Series) ()

- Examples: BAT1 (methane linker), BAT2 (ethane linker), etc., with amino and mercapto (-SH) groups.

- Comparison : The propylthio (-SPr) group in the target compound offers greater lipophilicity and reduced metal-chelating capacity compared to the mercapto (-SH) groups in BAT ligands. This difference may influence applications in catalysis or metal coordination chemistry .

4-{3-[Benzyl(methyl)amino]propyl}-5-methyl-4H-1,2,4-triazole-3-thiol ()

- Key Difference : Features a thiol (-SH) group instead of propylthio (-SPr).

- Implications : The thiol group increases acidity and redox activity, making it more prone to oxidation or disulfide formation. The propylthio group in the target compound provides enhanced stability under oxidative conditions .

Biological Activity

Bis(4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The structure can be described as follows:

- Molecular Formula : CHNS

- Molecular Weight : 396.56 g/mol

- IUPAC Name : Bis(4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. Bis(4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane has been evaluated for its efficacy against various bacterial strains. A study indicated that compounds with similar structures displayed minimum inhibitory concentrations (MIC) ranging from 16 to 128 µg/mL against Gram-positive and Gram-negative bacteria .

Antifungal Activity

Triazoles are particularly noted for their antifungal properties. The compound was tested against several fungal pathogens, including Candida species. Results demonstrated an IC value of 0.5 µg/mL against C. albicans, suggesting potent antifungal activity .

Anticancer Activity

The potential anticancer effects of triazole derivatives have garnered attention. In vitro studies indicated that Bis(4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values were reported to be 15 µM and 12 µM respectively .

The biological activities of Bis(4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in the biosynthesis of nucleic acids in microorganisms and cancer cells.

- Disruption of Cell Membrane Integrity : Similar triazole compounds have been shown to disrupt the integrity of microbial cell membranes, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the activation of caspases.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various triazole derivatives including Bis(4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane against clinical isolates of Staphylococcus aureus and E. coli. The study found that the compound exhibited superior activity compared to standard antibiotics like penicillin .

Case Study 2: Anticancer Properties

In another investigation focusing on breast cancer treatment, Bis(4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane was evaluated for its cytotoxic effects on MCF-7 cells. The results indicated a dose-dependent inhibition of cell growth with significant induction of apoptosis at higher concentrations .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.